

Application Notes and Protocols for Isotopic Labeling of 5-Ethyl-5-methyldecane

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Compound of Interest

Compound Name: **5-Ethyl-5-methyldecane**

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Abstract

This document provides detailed protocols for the synthesis and subsequent isotopic labeling of **5-Ethyl-5-methyldecane**. The synthesis is achieved through a robust two-step process involving a Grignard reaction to create a tertiary alcohol intermediate, followed by its reduction to the target alkane. Protocols for both deuterium (²H) and Carbon-13 (¹³C) labeling are presented. The deuterium labeling is accomplished via an efficient iridium-catalyzed hydrogen-deuterium exchange on the final alkane. Carbon-13 labeling is incorporated during the synthesis by utilizing a ¹³C-labeled precursor. These methods provide valuable tools for researchers in various fields, including metabolic studies, reaction mechanism elucidation, and as internal standards for quantitative analysis.

Introduction

Isotopic labeling is a powerful technique used to trace the fate of molecules in chemical and biological systems.^[1] By replacing specific atoms with their heavier isotopes, researchers can gain insights into metabolic pathways, reaction kinetics, and molecular structures.^{[1][2]} **5-Ethyl-5-methyldecane**, a branched alkane, serves as a model compound for developing labeling strategies for saturated hydrocarbons. This application note details reliable protocols for the preparation of both deuterated and ¹³C-labeled **5-Ethyl-5-methyldecane**. The analytical characterization of the labeled products is achieved using Nuclear Magnetic Resonance (NMR)

spectroscopy and Mass Spectrometry (MS), which allow for the unambiguous determination of isotopic incorporation.[3][4]

Synthesis of 5-Ethyl-5-methyldecane

The synthesis of the target alkane is performed in two main steps: the formation of a tertiary alcohol via a Grignard reaction, and the subsequent reduction of this alcohol.

Step 1: Synthesis of 5-Ethyl-5-methyl-5-decanol (Tertiary Alcohol Intermediate)

This procedure utilizes the addition of a pentyl Grignard reagent to 2-heptanone to generate the tertiary alcohol precursor.[5][6]

Materials:

- Magnesium turnings
- Iodine (crystal)
- 1-Bromopentane
- Anhydrous diethyl ether
- 2-Heptanone
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous sodium sulfate (Na_2SO_4)

Protocol:

- Grignard Reagent Preparation:
 - In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents).
 - Add a single crystal of iodine.

- Add anhydrous diethyl ether to cover the magnesium.
- In the dropping funnel, dissolve 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether.
- Add a small portion of the 1-bromopentane solution to the magnesium suspension to initiate the reaction (disappearance of iodine color and gentle reflux).
- Once initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30 minutes.[\[7\]](#)[\[8\]](#)
- Reaction with Ketone:
 - Cool the Grignard reagent solution to 0 °C in an ice bath.
 - Dissolve 2-heptanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[\[7\]](#)
- Work-up and Purification:
 - Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution.
 - Separate the ether layer and extract the aqueous layer twice with diethyl ether.
 - Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
 - Filter and remove the solvent under reduced pressure to yield the crude 5-ethyl-5-methyl-5-decanol.
 - Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Step 2: Reduction of 5-Ethyl-5-methyl-5-decanol to 5-Ethyl-5-methyldecane

The tertiary alcohol is reduced to the corresponding alkane. A common method involves the conversion of the alcohol to a tosylate followed by reduction with a hydride source like lithium aluminum hydride (LiAlH_4).^{[9][10]}

Materials:

- 5-Ethyl-5-methyl-5-decanol (from Step 1)
- Anhydrous pyridine
- p-Toluenesulfonyl chloride (TsCl)
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (HCl), 1 M
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)

Protocol:

- Tosylation:
 - Dissolve 5-ethyl-5-methyl-5-decanol (1.0 equivalent) in anhydrous pyridine at 0 °C.
 - Slowly add p-toluenesulfonyl chloride (1.1 equivalents) in portions.
 - Stir the mixture at 0 °C for 4-6 hours.
 - Pour the reaction mixture into cold 1 M HCl and extract with diethyl ether.
 - Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO_3 , and brine.

- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tosylate.
- Reduction:
 - In a separate flask, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C.
 - Dissolve the crude tosylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
 - After the addition, allow the reaction to warm to room temperature and then reflux for 4 hours.
 - Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.
 - Filter the resulting solids and wash thoroughly with diethyl ether.
 - Combine the filtrate and washes, dry over anhydrous MgSO₄, filter, and concentrate carefully to yield the crude **5-Ethyl-5-methyldecane**.
- Purification:
 - Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to obtain pure **5-Ethyl-5-methyldecane**.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Protocol for Isotopic Labeling

Deuterium (²H) Labeling via Iridium-Catalyzed H/D Exchange

This protocol utilizes a homogeneous iridium pincer catalyst for the direct C-H activation and deuteration of the alkane using deuterium oxide (D₂O) as the deuterium source.[\[1\]](#)[\[2\]](#)[\[14\]](#)

Materials:

- **5-Ethyl-5-methyldecane**

- $[\text{Ir}(\text{cod})(\text{NHC})\text{Cl}]$ (or a similar iridium pincer catalyst precursor)
- Sodium methoxide (NaOMe)
- Methanol-d₄ (CD_3OD) or D_2O
- Anhydrous, degassed solvent (e.g., tetrahydrofuran)

Protocol:

- In a glovebox, add **5-Ethyl-5-methyldecane** (1.0 equivalent), the iridium catalyst precursor (e.g., 1-5 mol%), and sodium methoxide (10-20 mol%) to a reaction vessel.
- Add the anhydrous, degassed solvent followed by the deuterium source (CD_3OD or D_2O , in excess).
- Seal the vessel and heat the reaction mixture at a specified temperature (e.g., 80-150 °C) for 12-24 hours.[\[15\]](#)
- Cool the reaction mixture to room temperature.
- Dilute the mixture with a nonpolar solvent (e.g., hexanes) and wash with water to remove the catalyst and deuterium source.
- Dry the organic layer over anhydrous MgSO_4 , filter, and carefully remove the solvent to yield the deuterated **5-Ethyl-5-methyldecane**.
- Determine the level of deuterium incorporation by ^2H NMR and Mass Spectrometry.

Carbon-13 (^{13}C) Labeling

^{13}C labeling is achieved by incorporating a ^{13}C -labeled precursor during the synthesis of **5-Ethyl-5-methyldecane**. This example describes the use of a ^{13}C -labeled Grignard reagent.

Materials:

- Magnesium turnings
- Iodine (crystal)

- 1-Bromopentane- $^{13}\text{C}_5$ (or other positionally labeled ^{13}C -alkyl halide)
- Anhydrous diethyl ether
- 2-Heptanone
- (Followed by the same reagents as in the non-labeled synthesis)

Protocol:

- Synthesize the ^{13}C -labeled 5-ethyl-5-methyl-5-decanol by following the protocol for the non-labeled synthesis, but substituting the ^{13}C -labeled 1-bromopentane for the unlabeled version. [\[16\]](#)
- Reduce the resulting ^{13}C -labeled tertiary alcohol to the ^{13}C -labeled **5-Ethyl-5-methyldecane** using the reduction protocol described previously.
- Confirm the position and incorporation of the ^{13}C label using ^{13}C NMR and Mass Spectrometry.

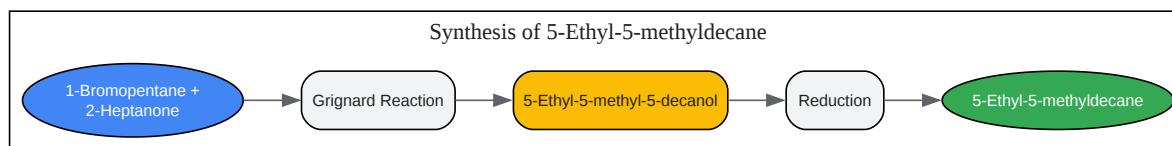
Quantitative Data Summary

The following table summarizes typical quantitative data expected from the described protocols. Values are based on literature for analogous reactions.

Parameter	Synthesis of 5-Ethyl-5-methyldecane		
	Deuterium Labeling	¹³ C Labeling	
Yield	Step 1 (Grignard): 70-85% Step 2 (Reduction): 60-80%	>95% recovery	Same as non-labeled synthesis
Purity	>98% (after chromatography)	>98% (after workup)	>98% (after chromatography)
Isotopic Enrichment	N/A	>90% Deuterium incorporation[15]	>99% ¹³ C (from precursor)
Catalyst Loading	N/A	1-5 mol%	N/A
Key Reaction Conditions	Grignard: 0 °C to reflux Reduction: 0 °C to reflux	80-150 °C, 12-24 h	Same as non-labeled synthesis

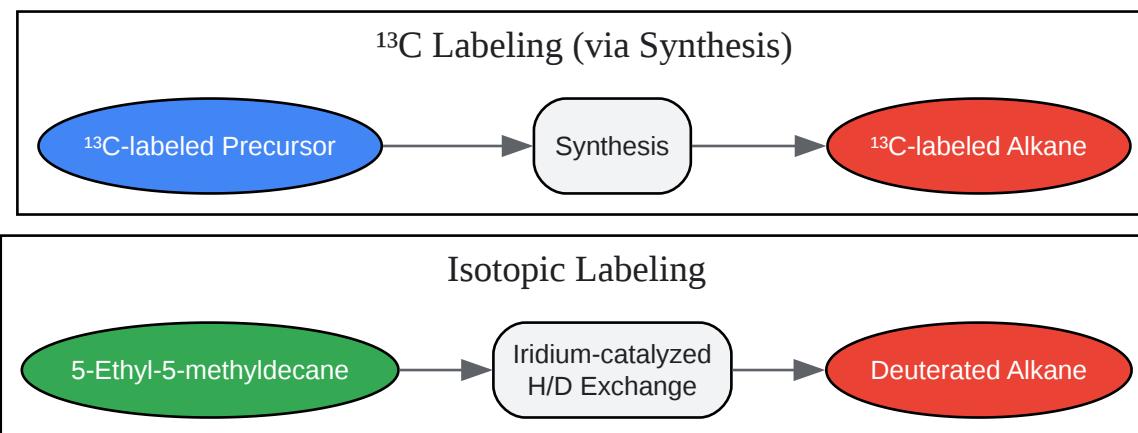
Diagrams

Experimental Workflows



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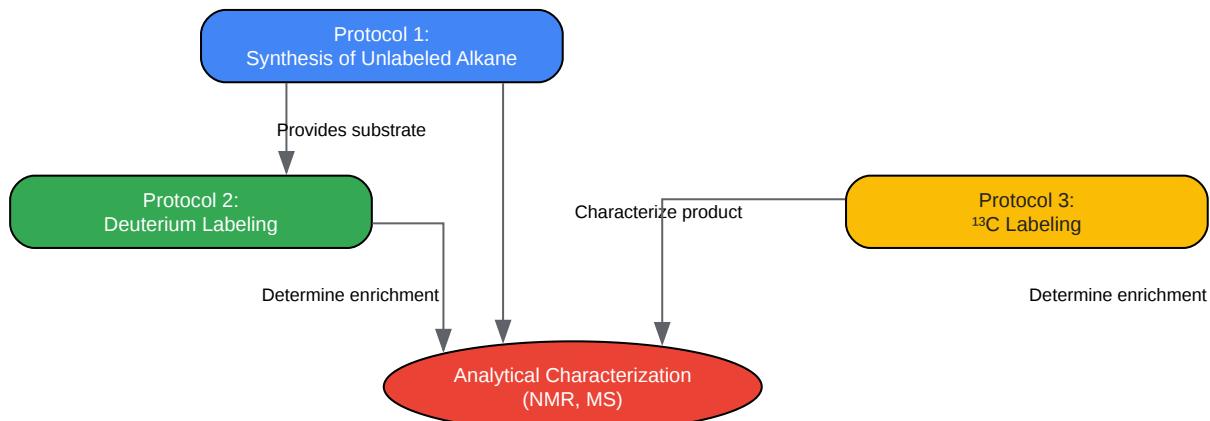
Caption: Synthesis of **5-Ethyl-5-methyldecane** workflow.



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Caption: Isotopic labeling workflows.

Logical Relationship of Protocols



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Caption: Relationship between protocols.

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